

Amthamine: A Technical Guide to its Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical properties and solubility of **amthamine**, a potent and selective histamine H2 receptor agonist. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and formulation.

Core Chemical Properties

Amthamine is a thiazole derivative with a primary aminoethyl side chain. Its chemical characteristics are fundamental to its biological activity and pharmacokinetic profile. The following tables summarize the key chemical properties of both **amthamine** free base and its commonly used dihydrobromide salt.

Table 1: Chemical Properties of **Amthamine** (Free Base)



Property	Value	Source	
IUPAC Name	5-(2-Aminoethyl)-4-methyl-1,3- thiazol-2-amine	[1]	
Chemical Formula	C ₆ H ₁₁ N ₃ S	[1][2]	
Molecular Weight	157.24 g/mol	[2]	
XLogP	0.4	[3]	
Hydrogen Bond Donor Count	2		
Hydrogen Bond Acceptor Count	4	_	
Rotatable Bond Count	2	_	

Table 2: Chemical Properties of Amthamine Dihydrobromide

Property	Value	Source
IUPAC Name	2-Amino-4-methyl-5- thiazoleethanamine dihydrobromide	
Chemical Formula	C ₆ H ₁₁ N ₃ S·2HBr	_
Molecular Weight	319.06 g/mol	_
Form	Solid	_
Color	Off-white	_
Purity	≥98% (HPLC), >99%	_

Solubility Profile

The solubility of **amthamine** is a critical parameter for its use in in vitro and in vivo studies. The dihydrobromide salt exhibits good aqueous solubility.

Table 3: Solubility of Amthamine and its Dihydrobromide Salt



Solvent	Form	Solubility	Source
Water	Dihydrobromide	Soluble to 100 mM	
Water	Dihydrobromide	27 mg/mL	
DMSO	Dihydrobromide	83.33 mg/mL (requires sonication)	•
PBS (pH 7.2)	Free Base	~10 mg/mL	•
Ethanol	Free Base	~10 mg/mL	•
DMSO	Free Base	~20 mg/mL	-

Experimental Protocols

While specific, detailed experimental protocols for the determination of **amthamine**'s chemical properties are not readily available in the public domain, standardized methods are routinely employed in the pharmaceutical sciences. Below is a generalized protocol for determining aqueous solubility, based on the widely accepted shake-flask method.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of **amthamine** in an aqueous medium (e.g., water, phosphate-buffered saline).

2. Materials:

- Amthamine (or its dihydrobromide salt)
- Aqueous solvent (e.g., deionized water, PBS pH 7.2)
- · Scintillation vials or other suitable containers
- Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance

3. Procedure:



- An excess amount of amthamine is added to a vial containing a known volume of the aqueous solvent.
- The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) to allow for equilibration. The shaking should be continuous for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, the samples are removed from the shaker and allowed to stand to allow for the settling of undissolved solid.
- The suspension is then centrifuged at a high speed to pellet the remaining solid.
- An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.
- The concentration of **amthamine** in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known **amthamine** concentrations should be prepared to accurately quantify the solubility.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway

Amthamine functions as a selective agonist for the histamine H2 receptor. The activation of this G-protein coupled receptor initiates a well-defined intracellular signaling cascade.



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Caption: **Amthamine** activation of the Histamine H2 receptor signaling pathway.

This technical guide provides a foundational understanding of the chemical properties and solubility of **amthamine**, essential for its application in scientific research and drug



development. For specific experimental applications, it is recommended to verify these properties with batch-specific data from the supplier.

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